6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid is an organic compound characterized by the presence of a hexanoic acid backbone with an amino group at the sixth position, and a 2,4-dichlorophenoxyacetyl group attached to the amino nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid typically involves the following steps:
Formation of 2,4-Dichlorophenoxyacetic Acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation Reaction: The 2,4-dichlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride.
Amidation: The acyl chloride is reacted with 6-aminohexanoic acid in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of industrial-grade reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the acyl moiety, potentially converting it to an alcohol.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of biological pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The phenoxyacetyl group may interact with hydrophobic pockets in proteins, while the aminohexanoic acid moiety can form hydrogen bonds or ionic interactions.
Comparison with Similar Compounds
Similar Compounds
6-Aminohexanoic Acid: Lacks the phenoxyacetyl group, making it less hydrophobic and less likely to interact with certain protein targets.
2,4-Dichlorophenoxyacetic Acid: Lacks the aminohexanoic acid moiety, limiting its ability to form specific interactions with proteins.
Uniqueness
6-{[(2,4-Dichlorophenoxy)acetyl]amino}hexanoic acid is unique due to the combination of the hydrophobic phenoxyacetyl group and the flexible aminohexanoic acid chain. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H17Cl2NO4 |
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Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-[[2-(2,4-dichlorophenoxy)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C14H17Cl2NO4/c15-10-5-6-12(11(16)8-10)21-9-13(18)17-7-3-1-2-4-14(19)20/h5-6,8H,1-4,7,9H2,(H,17,18)(H,19,20) |
InChI Key |
HVTGLNTXHGVFHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NCCCCCC(=O)O |
Origin of Product |
United States |
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